1-Boc-L-azetidine-2-carboxylic acid
CAS No.: 51077-14-6
Cat. No.: VC21145962
Molecular Formula: C9H15NO4
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 51077-14-6 |
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Molecular Formula | C9H15NO4 |
Molecular Weight | 201.22 g/mol |
IUPAC Name | (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid |
Standard InChI | InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-5-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m0/s1 |
Standard InChI Key | JWJVSDZKYYXDDN-LURJTMIESA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H]1C(=O)O |
SMILES | CC(C)(C)OC(=O)N1CCC1C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC1C(=O)O |
Introduction
Chemical Identity and Structure
1-Boc-L-azetidine-2-carboxylic acid is characterized by its unique chemical structure featuring a four-membered azetidine ring system. The compound contains a carboxylic acid group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This structure makes it particularly valuable in peptide synthesis and drug development.
The compound has several identifiers and nomenclatures used in scientific literature and databases. Its IUPAC name is (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid, and it is assigned the CAS Registry Number 51077-14-6 . The molecular formula is C9H15NO4, corresponding to a molecular weight of 201.22 g/mol .
The structure features a chiral center at the C2 position of the azetidine ring, with the L-configuration specifically referring to its stereochemistry. This stereochemical configuration is critical for its biological activity and applications in asymmetric synthesis.
Synonyms and Alternative Names
The compound is known by several synonyms in scientific literature and commercial catalogs:
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Boc-Aze-OH
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BOC-AZE(2)-OH
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N-Boc-L-azetidine-2-carboxylic Acid
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(S)-N-BOC-AZETIDINE CARBOXYLIC ACID
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(S)-1-Boc-2-azetidinecarboxylic acid
These various names reflect different naming conventions and abbreviations used across chemical disciplines and commercial suppliers.
Physical and Chemical Properties
1-Boc-L-azetidine-2-carboxylic acid possesses distinctive physical and chemical properties that influence its behavior in chemical reactions and biological systems. Understanding these properties is essential for researchers working with this compound.
Physical Properties
The compound typically appears as a white solid with specific physical characteristics as outlined in the following table:
Property | Value |
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Melting point | 105-110 °C |
Boiling point | 339.14 °C (rough estimate) |
Density | 1.2250 (rough estimate) |
Refractive index | 1.4640 (estimate) |
Physical form | Solid |
Color | White |
Optical activity | [α]/D -120.0±2.0°, c = 1 in methanol |
These physical properties provide important information for identification, purification, and handling of the compound in laboratory settings .
Chemical Properties
The chemical reactivity of 1-Boc-L-azetidine-2-carboxylic acid is primarily determined by its functional groups:
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The carboxylic acid group (pKa 4.01±0.20) can participate in acid-base reactions and can be derivatized to form esters, amides, and other carboxylic acid derivatives.
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The Boc-protected nitrogen provides stability to the azetidine ring while allowing for selective deprotection under acidic conditions.
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The strained four-membered azetidine ring contributes to the compound's reactivity in certain chemical transformations.
The compound exhibits solubility in several organic solvents including dichloromethane, dimethyl sulfoxide (DMSO), ethyl acetate, and methanol, but has limited solubility in water . This solubility profile influences its use in various synthetic procedures and biological applications.
Synthesis and Preparation
The synthesis of 1-Boc-L-azetidine-2-carboxylic acid typically involves the protection of the nitrogen atom in L-azetidine-2-carboxylic acid with a tert-butoxycarbonyl (Boc) group. This protection strategy is crucial for manipulating the molecule in subsequent synthetic transformations without affecting the reactivity of the carboxylic acid functionality.
Common Synthetic Routes
A standard synthetic approach involves the reaction of L-azetidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide. The reaction typically proceeds in an aqueous/organic biphasic system or in a polar aprotic solvent like THF or DMF.
The general reaction can be represented as:
L-azetidine-2-carboxylic acid + Boc2O → 1-Boc-L-azetidine-2-carboxylic acid
This protection reaction usually provides high yields of the desired product when conducted under optimized conditions. The stereochemical integrity at the C2 position is maintained during this transformation, preserving the L-configuration of the starting material.
Purification Methods
After synthesis, the compound can be purified using various techniques:
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Recrystallization from appropriate solvent systems (often ethyl acetate/hexanes)
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Column chromatography on silica gel
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Preparative HPLC for high-purity requirements
These purification methods help achieve the high level of purity required for applications in peptide synthesis and medicinal chemistry research.
Applications in Chemical Synthesis
1-Boc-L-azetidine-2-carboxylic acid serves as a valuable building block in various synthetic applications, particularly in the fields of peptide chemistry and medicinal chemistry research.
Peptide Synthesis
The compound is widely used in solid-phase peptide synthesis (SPPS) as a non-proteinogenic amino acid building block. Its incorporation into peptides introduces conformational constraints that can enhance binding affinity, selectivity, and metabolic stability of the resulting peptides.
The Boc protection strategy allows for orthogonal protection schemes in peptide synthesis, where different protecting groups can be selectively removed under different conditions. This versatility makes 1-Boc-L-azetidine-2-carboxylic acid particularly valuable in complex peptide synthesis strategies.
Medicinal Chemistry
In medicinal chemistry, the azetidine ring serves as a privileged scaffold in drug discovery efforts. 1-Boc-L-azetidine-2-carboxylic acid provides a convenient entry point to various azetidine-containing compounds with potential therapeutic applications. The constrained ring system can impart favorable properties to drug candidates, including:
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Improved binding affinity to target proteins
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Enhanced metabolic stability
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Altered pharmacokinetic properties
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Restricted conformational flexibility
These properties make azetidine derivatives attractive targets in the development of new therapeutic agents for various disease areas.
Biological Activity
L-azetidine-2-carboxylic acid, the deprotected form of 1-Boc-L-azetidine-2-carboxylic acid, is a naturally occurring non-proteinogenic amino acid that can be found in certain plant species. It has been studied for its various biological activities, including antimalarial properties and protein misfolding effects.
Mechanism of Action
The biological activity of azetidine-2-carboxylic acid derivatives is often attributed to their structural similarity to proline, another cyclic amino acid. This structural mimicry allows these compounds to interfere with proline-dependent biological processes, which can lead to various biological effects:
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Inhibition of collagen synthesis
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Disruption of protein folding pathways
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Interference with proline-dependent enzyme functions
The Boc-protected version (1-Boc-L-azetidine-2-carboxylic acid) serves primarily as a synthetic precursor, with the biological activity typically associated with the deprotected form.
Research Applications
Current research involving 1-Boc-L-azetidine-2-carboxylic acid and its derivatives includes:
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Development of constrained peptide analogs with improved pharmacological properties
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Investigation of azetidine-based scaffolds in drug discovery
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Studies on protein-ligand interactions using conformationally restricted amino acids
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Exploration of antimalarial activity in azetidine-containing compounds
These research directions highlight the compound's significance in both basic science and applied pharmaceutical research.
Analytical Methods
Accurate identification and characterization of 1-Boc-L-azetidine-2-carboxylic acid are essential for quality control in research and manufacturing contexts. Various analytical methods are employed for this purpose.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about 1-Boc-L-azetidine-2-carboxylic acid. The 1H NMR spectrum typically shows characteristic signals for the tert-butyl group of the Boc protecting group (around 1.4-1.5 ppm) and the protons of the azetidine ring (typically between 2.0-4.5 ppm).
Infrared (IR) spectroscopy can identify key functional groups, with characteristic absorption bands for:
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Carboxylic acid C=O stretch (~1700-1720 cm-1)
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Carbamate C=O stretch (~1680-1700 cm-1)
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O-H stretch of the carboxylic acid (~3000-3500 cm-1)
Mass spectrometry provides molecular weight confirmation and fragmentation patterns that can help identify the compound. The compound has an InChIKey of JWJVSDZKYYXDDN-LURJTMIESA-N, which serves as a unique identifier in chemical databases .
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is commonly used for purity assessment and quantification of 1-Boc-L-azetidine-2-carboxylic acid. Typical HPLC conditions might include:
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Reverse-phase C18 column
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Gradient elution with acetonitrile/water mixtures
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UV detection at 210-220 nm
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Comparison with authenticated standards
These analytical methods provide complementary information that ensures the identity, purity, and quality of the compound for research and synthetic applications.
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